Potency Compared to Full-Length PKIα and PKI(5-24) TFA
TYADFIASGRTGRRNAI-NH2 (PKI (6-22) amide) is among the most potent PKA inhibitors available, with a reported Ki of 1.7 nM . This is a slightly lower Ki (indicating higher potency) than the related PKI(5-24) TFA peptide, which has a reported Ki of 2.3 nM . While both peptides show sub-nanomolar to low-nanomolar potency, PKI (6-22) amide is also equipotent with the full-length endogenous PKIα protein in inhibiting PKA activity (IC50 values in the sub-nanomolar range) [1].
| Evidence Dimension | Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.7 nM |
| Comparator Or Baseline | PKI(5-24) TFA (Ki = 2.3 nM) and Full-length PKIα protein |
| Quantified Difference | PKI (6-22) amide Ki is 0.74x that of PKI(5-24) TFA |
| Conditions | In vitro PKA catalytic subunit assay |
Why This Matters
For procurement, this indicates that PKI (6-22) amide offers high potency, potentially allowing for lower working concentrations and reduced off-target effects compared to alternative PKI fragments.
- [1] Chen Y, Sabatini BL. The kinase specificity of protein kinase inhibitor peptide (PKI). bioRxiv. 2020; doi: 10.1101/2020.11.25.399204. View Source
